molecular formula C14H19N3S B8612383 2-methylsulfanyl-4-(2-piperazin-1-ylethyl)benzonitrile

2-methylsulfanyl-4-(2-piperazin-1-ylethyl)benzonitrile

Cat. No.: B8612383
M. Wt: 261.39 g/mol
InChI Key: VGFMACKERBURQC-UHFFFAOYSA-N
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Description

2-methylsulfanyl-4-(2-piperazin-1-ylethyl)benzonitrile is an organic compound with a complex structure that includes a benzonitrile core substituted with a methylthio group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfanyl-4-(2-piperazin-1-ylethyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of the methylthio group.

    Piperazine Addition: Attachment of the piperazine moiety to the benzene ring.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-methylsulfanyl-4-(2-piperazin-1-ylethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted piperazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-methylsulfanyl-4-(2-piperazin-1-ylethyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand for studying protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methylsulfanyl-4-(2-piperazin-1-ylethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperazin-1-yl)benzonitrile: Lacks the methylthio group, which may affect its chemical reactivity and biological activity.

    N-phenylsulfonyl-2-(piperazin-1-yl)methyl-benzonitrile: Contains a phenylsulfonyl group, which may confer different properties compared to the methylthio group.

Uniqueness

2-methylsulfanyl-4-(2-piperazin-1-ylethyl)benzonitrile is unique due to the presence of both the methylthio and piperazine groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C14H19N3S

Molecular Weight

261.39 g/mol

IUPAC Name

2-methylsulfanyl-4-(2-piperazin-1-ylethyl)benzonitrile

InChI

InChI=1S/C14H19N3S/c1-18-14-10-12(2-3-13(14)11-15)4-7-17-8-5-16-6-9-17/h2-3,10,16H,4-9H2,1H3

InChI Key

VGFMACKERBURQC-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)CCN2CCNCC2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-[2-(4-cyano-3-fluorophenyl)ethyl]piperazine-1-carboxylate (440 mg, 1.32 mmol) in 10 mL of DMF was dropped NaSMe (0.66 mL, 1.8 mmol, 21% in water). The mixture was stirred at 70° C. for 3 hours. The reaction was diluted with 40 mL of EtOAc and 40 mL water. The organic layer was dried over anhydrous sodium sulfate and concentrated. The residue was purified with prep-TLC to give tert-butyl 4-{2-[4-cyano-3-(methylthio)phenyl]ethyl}piperazine-1-carboxylate (250 mg, 52% yield). MS: m/e 362 (M+1)+. To a solution of tert-butyl4-{2-[4-cyano-3-(methylthio)phenyl]ethyl}piperazine-1-carboxylate (250 mg, 0.69 mmol) in 5 mL of DCM was added 5 mL of TFA was stirred at room temperature for 1 hours, and the reaction was concentrated. The residue was diluted with 30 mL of aq. NaHCO3 and 30 mL of DCM: MeOH (v/v=10/1). The organic phase was washed with brine, dried over anhydrous sodium sulfate and concentrated to afford 2-(methylthio)-4-(2-piperazin-1-ylethyl)benzonitrile.
Name
tert-butyl4-{2-[4-cyano-3-(methylthio)phenyl]ethyl}piperazine-1-carboxylate
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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